PF-6274484

Description

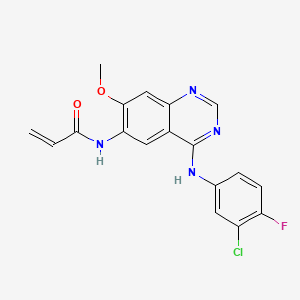

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYDDIWQXWTNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Mechanism of PF-6274484: A Covalent Inhibitor of EGFR Kinase

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PF-6274484 is a potent, high-affinity, irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with the EGFR signaling pathway.

Core Mechanism of Action

This compound functions as a targeted covalent inhibitor of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[2] The compound's mechanism relies on a two-step process: an initial, high-affinity reversible binding to the EGFR kinase domain, followed by an irreversible covalent bond formation with a specific cysteine residue (Cys797) within the ATP-binding pocket.[3][4] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling pathways that are often dysregulated in cancer.[5]

The acrylamide group in this compound's chemical structure acts as the "warhead" that forms the covalent bond with Cys797.[3] This irreversible inhibition is particularly effective against tumors harboring activating mutations in EGFR, as well as those with acquired resistance mutations like T790M, which can render first-generation, reversible EGFR inhibitors less effective.[6][7]

Quantitative Analysis of Inhibitory Potency

The efficacy of this compound has been quantified through various biochemical and cellular assays, demonstrating its potent inhibitory activity against both wild-type and mutant forms of EGFR.

| Parameter | Target | Value | Cell Line |

| Ki | Wild-Type EGFR | 0.18 nM | N/A |

| Ki | EGFR L858R/T790M | 0.14 nM[1][8] | N/A |

| IC50 | Wild-Type EGFR Autophosphorylation | 5.8 nM[1][3][8] | A549 |

| IC50 | EGFR L858R/T790M Autophosphorylation | 6.6 nM[1][3][8] | H1975 |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

EGFR Kinase Inhibition Assay (Ki Determination)

This assay determines the binding affinity of this compound to the EGFR kinase domain.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain (wild-type or L858R/T790M mutant) is used. A peptide substrate, such as poly[Glu:Tyr] (4:1), is prepared in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[2]

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Reaction Mixture: The reaction is initiated by mixing the EGFR enzyme, the peptide substrate, and varying concentrations of this compound in a 384-well plate.

-

ATP Addition: The reaction is started by adding a solution of ATP, often radiolabeled with [γ-33P]ATP, to a final concentration around the Km for ATP.[9]

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).[2]

-

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For other methods like ADP-Glo™, luminescence is measured, which correlates with the amount of ADP produced.[2]

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined, and the data are fitted to the Morrison equation for tight-binding inhibitors to calculate the Ki value.

Cellular EGFR Autophosphorylation Assay (IC50 Determination)

This assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Protocol:

-

Cell Culture: A549 (wild-type EGFR) or H1975 (EGFR L858R/T790M) cells are cultured in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) to 80-90% confluency.[10]

-

Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment to reduce basal EGFR activity.[10]

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for a set time (e.g., 1-2 hours).[11]

-

EGF Stimulation: EGFR is activated by stimulating the cells with a specific concentration of epidermal growth factor (EGF), for instance, 20-30 ng/mL, for a short period (e.g., 5-15 minutes) at 37°C.[12]

-

Cell Lysis: The cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Detection: The level of phosphorylated EGFR (pEGFR) and total EGFR are measured using methods such as ELISA, Western blotting, or electrochemiluminescence assays.[13][14]

-

Data Analysis: The pEGFR signal is normalized to the total EGFR signal. The percentage of inhibition at each this compound concentration is calculated relative to the EGF-stimulated control without the inhibitor. The data are then plotted, and the IC50 value is determined using a sigmoidal dose-response curve.

Experimental Workflow

The general workflow for evaluating a covalent EGFR inhibitor like this compound is depicted below.

Conclusion

This compound is a highly potent and specific covalent inhibitor of EGFR. Its mechanism of action, characterized by high-affinity binding and subsequent irreversible inactivation of the kinase, translates to effective inhibition of EGFR signaling in both wild-type and clinically relevant mutant contexts. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar classes of targeted cancer therapeutics.

References

- 1. This compound | EGFR | TargetMol [targetmol.com]

- 2. promega.com.cn [promega.com.cn]

- 3. medkoo.com [medkoo.com]

- 4. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors [mdpi.com]

- 6. Utilization of Structure-Based Design to Identify Novel, Irreversible Inhibitors of EGFR Harboring the T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Phosphotyrosine Profiling of NSCLC cells in Response to EGF and HGF Reveals Network Specific Mediators of Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-lasting inhibition of EGFR autophosphorylation in A549 tumor cells by intracellular accumulation of non-covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assay in Summary_ki [w.bindingdb.org]

- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Covalent Binding of PF-6274484 to the EGFR Cysteine Residue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of PF-6274484, a high-affinity and potent covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document provides a comprehensive overview of its binding kinetics, the specific cysteine residue it targets, and the downstream effects on EGFR signaling pathways. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its properties.

Introduction to this compound and Covalent EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4]

Covalent inhibitors represent a significant advancement in targeting EGFR. Unlike reversible inhibitors, they form a stable, irreversible bond with a specific amino acid residue within the kinase's ATP-binding site.[3][5] This mode of action can lead to prolonged target engagement, increased potency, and the ability to overcome certain forms of drug resistance.[3]

This compound is an irreversible EGFR kinase inhibitor that covalently targets an active-site cysteine residue.[6] Its chemical name is N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide.[7] The acrylamide "warhead" in its structure acts as a Michael acceptor, reacting with the nucleophilic thiol group of a cysteine residue.[3][5]

Quantitative Analysis of this compound Binding to EGFR

This compound demonstrates high affinity and potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR. The following tables summarize the key quantitative data reported for this inhibitor.

Table 1: Biochemical Potency of this compound Against EGFR Kinase

| EGFR Form | K_i (nM) | Reference(s) |

| Wild-Type (WT) | 0.18 | [8] |

| L858R/T790M Mutant | 0.14 | [7][8] |

K_i (inhibition constant) reflects the reversible binding affinity of the inhibitor to the enzyme before covalent bond formation.

Table 2: Cellular Potency of this compound in Tumor Cell Lines

| Cell Line | EGFR Status | IC_50 (nM) for Autophosphorylation Inhibition | Reference(s) |

| A549 | Wild-Type (WT) | 5.8 | [6][8][9] |

| H1975 | L858R/T790M Mutant | 6.6 | [6][8][9] |

IC_50 (half-maximal inhibitory concentration) represents the concentration of the inhibitor required to inhibit 50% of the EGFR autophosphorylation in a cellular context.

Mechanism of Covalent Binding and the Targeted Cysteine Residue

The covalent inhibition of EGFR by this compound follows a two-step mechanism. First, the inhibitor reversibly binds to the ATP-binding pocket of the EGFR kinase domain. This initial non-covalent interaction is crucial for its high affinity.[3] Subsequently, the reactive acrylamide moiety of this compound is positioned in close proximity to a specific cysteine residue, facilitating a Michael addition reaction. This results in the formation of a stable, irreversible covalent bond.

For second and third-generation covalent EGFR inhibitors, the key targeted residue is Cysteine 797 (Cys797) , located in the hinge region of the ATP binding cleft.[3] While direct experimental confirmation for this compound specifically targeting Cys797 is not explicitly detailed in the provided search results, its classification as a covalent EGFR inhibitor strongly implies this interaction, which is a hallmark of this class of drugs. It is important to note that research has also explored the possibility of targeting other cysteine residues, such as Cys775, as a strategy to overcome resistance mutations like C797S.[10]

Impact on EGFR Signaling Pathways

Upon activation by its ligands (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[1][2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell growth and survival. The two primary signaling pathways activated by EGFR are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.[2][4]

-

PI3K-AKT-mTOR Pathway: This pathway plays a central role in promoting cell survival, growth, and proliferation, while inhibiting apoptosis.[2]

By covalently binding to the EGFR kinase domain, this compound locks the enzyme in an inactive state, preventing ATP from binding and thereby inhibiting the initial autophosphorylation event. This effectively blocks the activation of both the MAPK and PI3K-AKT pathways, leading to the suppression of tumor cell growth and proliferation.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

EGFR Kinase Inhibition Assay (Determination of K_i)

This protocol is based on a continuous fluorometric assay format.

Objective: To determine the reversible binding affinity (K_i) and the rate of covalent bond formation (k_inact) of this compound.

Materials:

-

Recombinant human EGFR kinase domain (wild-type and mutant forms)

-

This compound

-

ATP

-

Tyrosine-containing peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

Coupling enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)

-

NADH

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

-

Plate reader capable of measuring fluorescence

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound in DMSO. Prepare serial dilutions of the inhibitor in the assay buffer. Prepare stock solutions of EGFR kinase, ATP, and the peptide substrate in the assay buffer.

-

Assay Reaction: In each well of the microplate, add the EGFR kinase and the peptide substrate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period to allow for reversible binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the coupling enzyme system containing NADH.

-

Data Acquisition: Immediately begin monitoring the decrease in NADH fluorescence (excitation ~340 nm, emission ~460 nm) over time using the plate reader. The rate of NADH consumption is proportional to the rate of ADP production, which reflects the kinase activity.

-

Data Analysis:

-

Plot the initial reaction rates against the inhibitor concentration.

-

Fit the data to the appropriate kinetic models for covalent inhibitors to determine the K_i and k_inact values.

-

Caption: Workflow for EGFR Kinase Inhibition Assay.

Cellular EGFR Autophosphorylation Assay (Determination of IC_50)

Objective: To measure the concentration of this compound required to inhibit 50% of EGFR autophosphorylation in a cellular context.

Materials:

-

A549 (EGFR WT) and H1975 (EGFR L858R/T790M) cell lines

-

Cell culture medium and supplements

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed A549 and H1975 cells in multi-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-EGFR.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total EGFR as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-EGFR and total EGFR.

-

Normalize the phospho-EGFR signal to the total EGFR signal.

-

Plot the normalized phospho-EGFR levels against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC_50 value.

-

Mass Spectrometry Analysis of Covalent Adduct Formation

Objective: To confirm the covalent binding of this compound to the EGFR kinase domain and identify the specific cysteine residue modified.

Materials:

-

Recombinant EGFR kinase domain

-

This compound

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer)

Procedure:

-

Incubation: Incubate the EGFR kinase domain with an excess of this compound in the reaction buffer to ensure complete covalent modification. A control sample without the inhibitor should be prepared in parallel.

-

Reduction and Alkylation: Reduce the disulfide bonds in the protein by adding DTT and incubating. Then, alkylate the free cysteine residues by adding IAM.

-

Proteolytic Digestion: Digest the protein into smaller peptides by adding trypsin and incubating overnight.

-

LC-MS/MS Analysis:

-

Inject the digested peptide mixture into the LC-MS/MS system.

-

Separate the peptides using a reverse-phase liquid chromatography column.

-

Analyze the eluting peptides by mass spectrometry to determine their mass-to-charge ratio (m/z).

-

Fragment the peptides and analyze the fragment ions (MS/MS) to determine their amino acid sequence.

-

-

Data Analysis:

-

Search the MS/MS data against the EGFR protein sequence to identify the peptides.

-

Look for a mass shift on the cysteine-containing peptide corresponding to the mass of this compound. The mass of the covalent adduct will be the mass of the peptide plus the mass of this compound.

-

The identification of this modified peptide confirms the covalent binding and pinpoints the specific cysteine residue that was modified.

-

Caption: Workflow for Mass Spectrometry Analysis of Covalent Binding.

Conclusion

This compound is a potent and high-affinity covalent inhibitor of EGFR that demonstrates significant activity against both wild-type and clinically relevant mutant forms of the kinase. Its mechanism of action, involving the irreversible modification of a key cysteine residue in the ATP-binding pocket, leads to the effective blockade of downstream signaling pathways critical for tumor cell survival and proliferation. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other covalent EGFR inhibitors, which continue to be a promising class of therapeutics in oncology.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to the Discovery and Synthesis of PF-6274484

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6274484 is a potent and high-affinity irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase. It covalently modifies a cysteine residue within the ATP-binding site of both wild-type and mutant forms of EGFR, leading to the inhibition of autophosphorylation and downstream signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document includes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Covalent inhibitors of EGFR have emerged as an important therapeutic strategy to overcome resistance to first-generation reversible inhibitors.[3][4] this compound, chemically known as N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide, is a notable example of such a covalent inhibitor, demonstrating high potency and affinity for its target.[4] This guide will delve into the technical details of its synthesis, biological activity, and the experimental methodologies used for its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine (Intermediate)

-

Step 1: Synthesis of (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine.

-

(3-Chloro-4-fluoro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine is suspended in methanol.

-

A 50% aqueous solution of sodium hydroxide is added, and the mixture is heated at 70°C for 2 hours.

-

The reaction mixture is then poured into water and stirred vigorously for 30 minutes.

-

The resulting precipitate is filtered, washed with water, and dried under vacuum to yield (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine.[5]

-

-

Step 2: Reduction to N4-(3-Chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine.

-

The product from Step 1 is dissolved in a mixture of ethanol and tetrahydrofuran (THF).

-

Water and a saturated aqueous solution of ammonium chloride are added, followed by iron powder.

-

The reaction mixture is heated to 80°C and stirred for 3 hours.

-

After cooling, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethanol.

-

Water is added to the filtrate to precipitate the product.

-

The solid is filtered and dried to afford N4-(3-Chloro-4-fluorophenyl)-7-methoxy-quinazoline-4,6-diamine as a yellow solid.[5]

-

Experimental Protocol: Synthesis of this compound

-

Step 3: Acrylamide Formation.

-

The diamine intermediate from the previous step is dissolved in a suitable solvent such as THF.

-

The solution is cooled in an ice bath.

-

Acryloyl chloride is added dropwise to the cooled solution.

-

A base, such as triethylamine or diisopropylethylamine (DIEA), is added to neutralize the hydrochloric acid formed during the reaction.

-

The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield this compound.

-

Mechanism of Action and Biological Activity

This compound is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[3][4] This covalent modification blocks the binding of ATP and subsequent autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways.

Quantitative Data

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Reference |

| Ki | 0.14 nM | EGFR (Wild-Type) | [4] |

| IC50 | 5.8 nM | EGFR (Wild-Type) Autophosphorylation | [4] |

| IC50 | 6.6 nM | Mutant EGFR Autophosphorylation | [4] |

Table 1: Inhibitory constants of this compound.

| Inhibitor | Target EGFR Form | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |

| This compound | Wild-Type | 0.14 | 2.1 x 10-3 | 1.5 x 107 |

| This compound | L858R/T790M | 0.4 | 1.5 x 10-3 | 3.8 x 106 |

Table 2: Kinetic parameters for the covalent inhibition of EGFR by this compound. Data derived from studies on covalent EGFR inhibitors.

Experimental Protocol: EGFR Autophosphorylation Assay

This protocol describes a general method for assessing the inhibition of EGFR autophosphorylation in tumor cells.

-

Cell Culture and Treatment:

-

Tumor cells expressing either wild-type or mutant EGFR (e.g., H1975 cells for L858R/T790M mutant) are cultured to 80-90% confluency.

-

The cells are serum-starved for 16-18 hours.

-

Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).

-

Following inhibitor treatment, cells are stimulated with epidermal growth factor (EGF) for a short duration (e.g., 15 minutes) to induce EGFR autophosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

The cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) reagent.

-

The membrane is then stripped and re-probed with an antibody for total EGFR as a loading control.

-

-

Data Analysis:

-

The band intensities are quantified using densitometry software.

-

The ratio of phosphorylated EGFR to total EGFR is calculated for each treatment condition.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Workflows

EGFR Signaling Pathway

This compound inhibits the EGFR signaling cascade at its initiation point. The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the typical workflow for an in vitro kinase assay to determine the inhibitory activity of compounds like this compound.

Caption: Workflow for an in vitro kinase inhibition assay.

Logical Relationship of Covalent Inhibitor Properties

The effectiveness of a covalent inhibitor like this compound is determined by a combination of its reversible binding affinity (Ki) and its chemical reactivity (kinact), which together determine the overall potency (kinact/Ki).

Caption: Relationship of properties for covalent inhibitors.

Downstream Signaling Effects

Inhibition of EGFR by this compound leads to the suppression of key downstream signaling pathways that are critical for tumor cell proliferation and survival. These include:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. EGFR activation leads to the activation of PI3K, which in turn activates Akt. By inhibiting EGFR, this compound prevents the activation of this pro-survival pathway.[6][7]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation. EGFR activation triggers the RAS-MAPK pathway, leading to increased cell division. This compound effectively blocks this mitogenic signaling.

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins are involved in gene expression that promotes cell survival and proliferation. EGFR can directly activate STATs, and this compound abrogates this activation.[6]

Conclusion

This compound is a well-characterized covalent inhibitor of EGFR with high potency and affinity. Its mechanism of action, involving the irreversible modification of Cys797 in the EGFR active site, provides a durable inhibition of downstream signaling pathways critical for cancer cell growth and survival. The synthetic route is accessible, and the methodologies for its biological evaluation are well-established. This technical guide provides a foundational resource for researchers working on the development and characterization of EGFR inhibitors and related targeted therapies. The provided data and protocols should aid in the design of new experiments and a deeper understanding of the properties of this important research compound.

References

- 1. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 6. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to PF-6274484 (CAS 1035638-91-5): A Covalent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-6274484, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates key data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1035638-91-5 |

| Molecular Formula | C₁₈H₁₄ClFN₄O₂ |

| Molecular Weight | 372.78 g/mol |

| Mechanism of Action | Irreversible covalent inhibitor of EGFR kinase |

| Target | Covalently binds to the cysteine residue (Cys797) in the ATP binding pocket of EGFR. |

| Solubility | Soluble in DMSO (65 mg/mL, 174.37 mM with sonication).[1] |

Quantitative Data

Biochemical Potency

The following table summarizes the biochemical potency of this compound against wild-type and mutant forms of EGFR. The inhibition constant (Kᵢ) reflects the initial non-covalent binding affinity, while the rate of inactivation (kᵢₙₐ꜀ₜ) quantifies the speed of covalent bond formation. The overall efficiency of the covalent inhibitor is represented by the kᵢₙₐ꜀ₜ/Kᵢ ratio.

| Target Enzyme | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |

| EGFR (Wild-Type) | 0.18 | - | - |

| EGFR (L858R/T790M) | 0.14 | - | - |

Data sourced from publicly available information. The specific kᵢₙₐ꜀ₜ and kᵢₙₐ꜀ₜ/Kᵢ values were not explicitly found in the initial search results but the Kᵢ values indicate high affinity.

Cellular Potency

The cellular activity of this compound was assessed by its ability to inhibit the autophosphorylation of EGFR in cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

| Cell Line | EGFR Status | IC₅₀ (nM) |

| A549 | Wild-Type | 5.8 |

| H1975 | L858R/T790M Mutant | 6.6 |

Signaling Pathway

This compound exerts its effects by inhibiting the EGFR signaling pathway, a critical regulator of cell growth, proliferation, survival, and differentiation.[2][3][4] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4] These pathways ultimately lead to the transcription of genes involved in cell cycle progression and inhibition of apoptosis.[5][6] By covalently binding to EGFR, this compound blocks these downstream signals, leading to cell growth arrest and apoptosis in cancer cells dependent on EGFR signaling.[5]

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Assay for Covalent Inhibitor Potency (kᵢₙₐ꜀ₜ/Kᵢ Determination)

This protocol outlines a method to determine the kinetic parameters of a covalent inhibitor like this compound.

Materials:

-

Recombinant human EGFR kinase domain (wild-type and/or mutant)

-

This compound

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

-

Microplate reader capable of luminescence detection

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer. It is crucial to keep the final DMSO concentration consistent across all wells and typically below 1%.

-

Dilute the EGFR enzyme to the desired concentration in assay buffer.

-

-

Incubation:

-

In a 96-well plate, incubate the EGFR enzyme with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature. Include a DMSO vehicle control.

-

-

Kinase Reaction Initiation:

-

After the pre-incubation, initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Kₘ for ATP.

-

-

Detection:

-

Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the remaining ATP (or ADP produced) using the Kinase-Glo® or ADP-Glo™ assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the enzyme activity versus the pre-incubation time.

-

Determine the observed rate of inactivation (kₒᵦₛ) for each concentration by fitting the data to a single exponential decay equation.

-

Plot the kₒᵦₛ values against the inhibitor concentrations.

-

Determine kᵢₙₐ꜀ₜ and Kᵢ by fitting the data to the following equation: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]). The ratio kᵢₙₐ꜀ₜ/Kᵢ can then be calculated.

-

Caption: Experimental workflow for determining kᵢₙₐ꜀ₜ and Kᵢ.

Cellular Assay for EGFR Autophosphorylation Inhibition

This protocol describes a method to measure the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

-

Human cancer cell line expressing EGFR (e.g., A549 for wild-type, H1975 for L858R/T790M mutant)

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

This compound

-

EGF (for stimulating EGFR in wild-type cells)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and anti-loading control (e.g., β-actin)

-

Secondary antibody conjugated to HRP

-

Western blotting equipment and reagents

-

Microplate reader or imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours before treatment.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

-

For wild-type EGFR cells (e.g., A549), stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before lysis. This step is not necessary for cells with constitutively active mutant EGFR (e.g., H1975).

-

-

Cell Lysis:

-

Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Collect the lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with the primary antibody against phospho-EGFR.

-

Wash and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total EGFR and a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-EGFR and total EGFR.

-

Normalize the phospho-EGFR signal to the total EGFR signal.

-

Plot the normalized phospho-EGFR signal against the concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Caption: Workflow for cellular EGFR autophosphorylation inhibition assay.

References

- 1. This compound | EGFR | TargetMol [targetmol.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Profile of PF-6274484: A Covalent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies of PF-6274484, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). The document details the quantitative metrics of its inhibitory activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and the methodologies employed.

Core Data Presentation

The inhibitory potency of this compound has been characterized through rigorous in vitro kinetic analysis and cellular assays. The key quantitative data are summarized in the tables below, offering a clear comparison of its activity against wild-type and mutant forms of EGFR.

Table 1: Biochemical Inhibition Constants of this compound against EGFR

| EGFR Variant | Ki (nM) |

| Wild-Type (WT) | 0.18 |

| L858R/T790M | 0.14 |

Ki represents the reversible binding affinity of the inhibitor to the enzyme.

Table 2: Cellular IC50 Values for Inhibition of EGFR Autophosphorylation by this compound

| Cell Line | EGFR Status | IC50 (nM) |

| A549 | Wild-Type | 5.8 |

| H1975 | L858R/T790M | 6.6 |

IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Mechanism of Action and Signaling Pathway

This compound is an irreversible EGFR kinase inhibitor.[1] It functions by covalently binding to a cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the enzyme, thereby blocking downstream signaling pathways that are crucial for cell growth and proliferation. The primary signaling cascades inhibited by this compound are the RAS-RAF-MEK-MAPK and the PI3K-Akt pathways.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

In Vitro EGFR Kinase Inhibition Assay (Determination of Ki)

This assay determines the reversible binding affinity (Ki) of this compound to the EGFR kinase domain. The protocol involves measuring the rate of peptide substrate phosphorylation by the purified EGFR kinase domain in the presence of varying concentrations of the inhibitor.

Materials:

-

Purified recombinant EGFR kinase domain (wild-type or mutant)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP), [γ-32P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the EGFR kinase domain, peptide substrate, and varying concentrations of this compound in the kinase reaction buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction proceeds within the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the amount of incorporated 32P in the peptide substrate using a scintillation counter.

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Calculate the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive or non-competitive) using specialized software.

Caption: Workflow for in vitro EGFR kinase inhibition assay.

Cellular EGFR Autophosphorylation Inhibition Assay (Determination of IC50)

This cell-based assay measures the concentration of this compound required to inhibit the autophosphorylation of EGFR within a cellular context by 50%.

Cell Lines:

-

A549: Human lung carcinoma cell line expressing wild-type EGFR.

-

NCI-H1975: Human lung adenocarcinoma cell line expressing the L858R and T790M mutant EGFR.

Materials:

-

A549 and H1975 cells

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed A549 or H1975 cells in multi-well plates and grow to approximately 80-90% confluency.

-

Serum-starve the cells for a defined period (e.g., 16-24 hours) to reduce basal EGFR phosphorylation.

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 1-2 hours).

-

For A549 cells (wild-type EGFR), stimulate with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR autophosphorylation. H1975 cells have constitutively active mutant EGFR and do not require EGF stimulation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated EGFR (pEGFR).

-

Subsequently, strip the membrane and re-probe with an antibody for total EGFR to ensure equal loading.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities for pEGFR and total EGFR.

-

Normalize the pEGFR signal to the total EGFR signal for each treatment.

-

Plot the normalized pEGFR signal against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

References

Kinase Selectivity Profile of PF-6274484: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6274484 is a potent, high-affinity, irreversible kinase inhibitor that has been characterized primarily as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It forms a covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of EGFR, leading to sustained inhibition. This technical guide provides a detailed overview of the kinase selectivity profile of this compound based on publicly available data, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile

| Target Kinase | Inhibition Parameter | Value (nM) | Reference |

| EGFR (Wild-Type) | Ki | 0.14 | |

| EGFR (Wild-Type) | IC50 (Autophosphorylation) | 5.8 | |

| EGFR (Mutant) | IC50 (Autophosphorylation) | 6.6 |

Experimental Protocols

The following methodologies are based on the key experiments cited in the characterization of this compound.

Biochemical EGFR Kinase Assay (Continuous-Read)

This assay measures the inherent potency of compounds against active EGFR enzymes.

Materials:

-

Enzymes: Recombinant human EGFR (Wild-Type) and EGFR (T790M/L858R mutant).

-

Substrate: Y12-Sox conjugated peptide.

-

Cofactor: ATP.

-

Buffer: 1X kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

-

Plates: 384-well, white, non-binding surface microtiter plates.

-

Instrumentation: Synergy4 plate reader (BioTek) or equivalent fluorescence plate reader.

Procedure:

-

Prepare 10X stock solutions of EGFR enzymes and 1.13X stocks of ATP and Y12-Sox peptide substrate in the kinase reaction buffer.

-

Serially dilute the test compound (this compound) in 50% DMSO.

-

Add 0.5 µL of the serially diluted compound or 50% DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of the appropriate EGFR enzyme solution to each well.

-

Pre-incubate the plate for 30 minutes at 27°C to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and Y12-Sox peptide substrate.

-

Immediately begin monitoring the reaction kinetics by measuring fluorescence (λex 360 nm / λem 485 nm) every 71 seconds for a period of 30 to 120 minutes.

-

Analyze the progress curves from each well to ensure linear reaction kinetics.

-

Determine the initial velocity of the reaction from the slope of the linear portion of the relative fluorescence units versus time plot.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model (e.g., using GraphPad Prism) to determine the apparent IC50 value.

Cellular EGFR Autophosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

Cell Line: A431 human epidermoid carcinoma cells (known to overexpress EGFR).

-

Media: Standard cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), and low-serum (0.1% FBS) medium.

-

Stimulant: Epidermal Growth Factor (EGF).

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Plates: 12-well cell culture plates.

-

Detection: Western Blotting or ELISA for phosphorylated EGFR (p-EGFR).

Procedure:

-

Seed A431 cells in 12-well plates and grow to approximately 90% confluency.

-

Serum-starve the cells by incubating them in low-serum (0.1% FBS) medium for 16-18 hours.

-

Prepare serial dilutions of this compound and a vehicle control (0.5% DMSO) in low-serum medium.

-

Treat the serum-starved cells with the different concentrations of the compound or vehicle for 1 hour.

-

Stimulate the cells by adding EGF (e.g., to a final concentration of 50 ng/mL) for 15 minutes.

-

Aspirate the medium and wash the cells with cold PBS.

-

Lyse the cells on ice using lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of the supernatants.

-

Analyze the levels of phosphorylated EGFR (e.g., at Tyr1068) and total EGFR in the cell lysates by Western Blot or ELISA to determine the dose-dependent inhibition.

Mandatory Visualizations

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a biochemical kinase inhibition assay.

Understanding the acrylamide warhead in PF-6274484

An In-depth Technical Guide to the Acrylamide Warhead in PF-6274484

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, high-affinity covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its mechanism of action is characterized by an acrylamide warhead that forms an irreversible covalent bond with a specific cysteine residue within the ATP-binding site of EGFR.[1] This guide provides a detailed examination of the acrylamide moiety's role, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular and cellular processes.

Introduction to this compound and its Target

This compound, chemically known as N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide, is a quinazoline-based inhibitor of EGFR.[2] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, making it a prime therapeutic target. This compound distinguishes itself through its covalent mechanism of inhibition, which offers the potential for prolonged pharmacodynamics and high potency.[2]

The Acrylamide Warhead: Mechanism of Covalent Inhibition

The key to this compound's irreversible inhibition lies in its acrylamide functional group. This group acts as a Michael acceptor, an electrophilic species that is susceptible to nucleophilic attack.[3] The inhibition process is a two-step mechanism:

-

Reversible Binding: Initially, this compound binds non-covalently to the ATP-binding pocket of EGFR. This initial interaction is driven by reversible binding forces and is crucial for positioning the acrylamide warhead in proximity to its target residue.[2]

-

Irreversible Covalent Bonding: Once optimally positioned, the thiol group of a specific cysteine residue (Cys797) in the EGFR active site performs a nucleophilic attack on the β-carbon of the acrylamide's α,β-unsaturated system.[2][3] This Michael addition reaction results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.[4]

This covalent modification of Cys797 physically blocks the ATP-binding site, thereby preventing ATP from binding and inhibiting the kinase's autophosphorylation and downstream signaling activities.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The key parameters defining its interaction with EGFR are summarized below.

| Parameter | Target | Value | Reference |

| Ki (Inhibition Constant) | EGFR | 0.14 nM | |

| kinact (Rate of Inactivation) | EGFR-L858R/T790M | ≤ 2.1 ms⁻¹ | [2] |

| kinact/Ki | EGFR-L858R/T790M | 6.3–23 × 10⁶ M⁻¹s⁻¹ | [2] |

| IC50 (Cellular Autophosphorylation) | Wild-Type EGFR (A549 cells) | 5.8 nM | [1] |

| IC50 (Cellular Autophosphorylation) | Mutant EGFR (H1975 cells) | 6.6 nM | [5] |

Impact on EGFR Signaling

By covalently binding to EGFR, this compound effectively shuts down its kinase activity. This prevents the autophosphorylation of the receptor's cytoplasmic tail, which is the critical first step in initiating downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, that drive cell proliferation and survival.

Experimental Protocols

The characterization of covalent inhibitors like this compound requires specific biochemical and cell-based assays to determine both the reversible binding affinity and the rate of covalent modification.

Biochemical Kinetic Analysis for Ki and kinact

This assay determines the kinetic parameters of covalent inhibition.

Objective: To measure the reversible binding constant (Ki) and the maximal rate of inactivation (kinact).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant purified EGFR kinase domain is used. A synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP are prepared in kinase reaction buffer.

-

Inhibitor Preparation: A dilution series of this compound is prepared in DMSO and then diluted in the assay buffer.

-

Reaction Initiation: The reaction is initiated by adding the EGFR enzyme to wells of a microplate containing the inhibitor dilutions, peptide substrate, and ATP.

-

Data Acquisition: The phosphorylation of the peptide substrate is monitored over time using a continuous readout method, such as fluorescence resonance energy transfer (FRET) or a coupled-enzyme assay that detects ADP production.

-

Data Analysis: The resulting progress curves (product formation vs. time) at each inhibitor concentration will show a time-dependent decrease in reaction rate.[6] These curves are fitted to the kinetic model for irreversible inhibition to extract the observed rate of inactivation (k_obs). A plot of k_obs versus inhibitor concentration is then used to determine Ki and kinact.[7] The efficiency of covalent modification is reported as the second-order rate constant, kinact/Ki.[7]

Cellular EGFR Autophosphorylation Assay

This assay measures the ability of this compound to inhibit EGFR signaling in a cellular context.

Objective: To determine the IC50 value for the inhibition of ligand-induced EGFR autophosphorylation.

Methodology:

-

Cell Culture and Treatment: Human cancer cell lines expressing EGFR (e.g., A549 for wild-type or H1975 for mutant EGFR) are cultured.[5] Cells are serum-starved and then treated with a dilution series of this compound for a defined period.

-

EGFR Stimulation: Cells are stimulated with EGF to induce receptor dimerization and autophosphorylation.

-

Cell Lysis: Cells are washed and lysed to release cellular proteins.

-

Quantification of Phospho-EGFR: The level of phosphorylated EGFR (pEGFR) is quantified relative to the total amount of EGFR. This is typically done using one of the following methods:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pEGFR and total EGFR.

-

ELISA: A sandwich ELISA format is used with a capture antibody for total EGFR and a detection antibody specific for pEGFR.

-

-

Data Analysis: The pEGFR signal is normalized to the total EGFR signal for each inhibitor concentration. The data are then plotted against the logarithm of the inhibitor concentration, and the resulting dose-response curve is fitted to a four-parameter logistic model to calculate the IC50 value.

Conclusion

The acrylamide warhead in this compound is integral to its function as a potent and irreversible inhibitor of EGFR. Through a two-step mechanism involving initial reversible binding followed by the formation of a permanent covalent bond with Cys797, this compound effectively abrogates EGFR kinase activity. This covalent modification translates to potent inhibition of EGFR autophosphorylation in cancer cells at nanomolar concentrations. The detailed experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other covalent inhibitors, which remain a significant and promising class of targeted therapeutics in oncology.

References

- 1. medkoo.com [medkoo.com]

- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cenmed.com [cenmed.com]

- 6. youtube.com [youtube.com]

- 7. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-6274484 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6274484 is a high-affinity and potent irreversible kinase inhibitor.[1] Primarily recognized as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), it covalently binds to active-site cysteine residues within the ATP binding pocket of the receptor.[1] This action effectively inhibits the autophosphorylation of both wild-type and mutant forms of EGFR, making it a valuable tool for investigating EGFR-dependent signaling pathways in cancer research and drug development.[1] Some literature also refers to this compound as a histone methylation inhibitor, suggesting potential pleiotropic effects that warrant further investigation.[2]

This document provides detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and visual representations of the relevant signaling pathway and experimental workflow.

Quantitative Data

A summary of the reported in vitro efficacy of this compound is presented in the table below. This data is crucial for determining appropriate working concentrations for cell culture experiments.

| Parameter | Value | Target | Cell Type/Assay Condition |

| IC₅₀ | 5.8 nM | Wild-Type EGFR Autophosphorylation | Tumor Cells |

| IC₅₀ | 6.6 nM | Mutant EGFR Autophosphorylation | Tumor Cells |

| Kᵢ | 0.14 nM | EGFR Kinase | N/A |

Note: The provided IC₅₀ values represent the concentration of this compound required to inhibit 50% of EGFR autophosphorylation in tumor cells.[1] The Kᵢ value indicates the high binding affinity of the compound for the EGFR kinase. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Signaling Pathway

This compound targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The diagram below illustrates the canonical EGFR signaling pathway, which is inhibited by this compound.

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell culture. It is imperative to optimize these protocols for specific cell lines and experimental objectives.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.73 mg of this compound (Molecular Weight: 372.78 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cells with this compound.

-

Cell Seeding:

-

Culture cells in appropriate complete growth medium at 37°C in a humidified incubator with 5% CO₂.

-

Trypsinize and count the cells.

-

Seed the cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment with this compound:

-

Prepare a series of dilutions of this compound from the stock solution in complete growth medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%) to avoid solvent-induced artifacts. A vehicle control (medium with the same concentration of DMSO) must be included.

-

Remove the existing medium from the cells.

-

Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration. Incubation times will vary depending on the experimental endpoint (e.g., 24, 48, or 72 hours for proliferation assays).

-

Downstream Assays

The choice of downstream assay will depend on the research question. Below are examples of common assays to assess the effects of this compound.

-

Cell Viability and Proliferation Assay (e.g., MTT or WST-1 Assay):

-

After the treatment period, add the assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Western Blot Analysis for EGFR Phosphorylation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

-

Experimental Workflow

The following diagram outlines a typical workflow for a cell-based experiment with this compound.

Safety Precautions

This compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: Preparation of PF-6274484 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of PF-6274484, a potent covalent EGFR kinase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and accurate concentration of the inhibitor for use in various biological assays.

Physicochemical Properties and Recommended Storage

A summary of the key physicochemical properties of this compound and general storage recommendations are provided in the table below.

| Parameter | Value | Reference |

| Molecular Weight | 372.78 g/mol | [1][2] |

| Chemical Formula | C₁₈H₁₄ClFN₄O₂ | [1][2] |

| Appearance | Powder | |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3] |

| Short-term Storage (Solid) | 0 - 4°C (days to weeks) | [1] |

| Long-term Storage (Solid) | -20°C (months to years) | [1] |

| Stock Solution Storage | -20°C or -80°C | [4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration of the stock solution can be adjusted based on experimental needs by modifying the amount of this compound and DMSO used.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.

-

Weighing this compound:

-

Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.73 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 mol x 372.78 g/mol = 0.0037278 g = 3.73 mg

-

-

-

-

Dissolving in DMSO:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 3.73 mg of the compound, add 1 mL of DMSO.

-

Cap the vial securely.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved. If any particulate matter remains, brief sonication may be applied.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Workflow for Preparing this compound Stock Solution

A schematic workflow for the preparation and storage of this compound stock solution.

Application in Cell-Based Assays

This compound is an irreversible EGFR kinase inhibitor.[1] The following is a general guideline for its application in cell-based assays.

Working Solution Preparation:

-

To prepare a working solution for cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium.

-

It is recommended to perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous medium to prevent precipitation of the compound.

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Signaling Pathway Context: EGFR Inhibition

Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-

DMSO can facilitate the absorption of chemicals through the skin.[5] Handle with care to avoid direct contact.

-

Work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

- 1. medkoo.com [medkoo.com]

- 2. biosynth.com [biosynth.com]

- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Detecting Inhibition of EGFR Phosphorylation by PF-6274484

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. PF-6274484 is a potent, irreversible inhibitor of EGFR kinase activity.[1][2] This application note provides a detailed Western blot protocol to detect and quantify the inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR) in A431 human epidermoid carcinoma cells treated with this compound. A431 cells are selected for their high endogenous expression of EGFR, making them an ideal model system for such studies.[3][4][5][6][7]

Signaling Pathway and Experimental Workflow

To visually represent the EGFR signaling pathway and the experimental process, the following diagrams have been generated using Graphviz.

Caption: EGFR signaling pathway and inhibition by this compound.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Culture: Culture A431 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 16-24 hours to reduce basal EGFR phosphorylation.

-

Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in serum-free DMEM for 2 hours.

-

EGF Stimulation: To induce EGFR phosphorylation, add Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.[8][9]

Protein Extraction and Quantification

-

Cell Lysis:

-

Place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to each well.[10]

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant (protein extract) to new, pre-chilled tubes.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's instructions.

-

SDS-PAGE and Protein Transfer

-

Sample Preparation:

-

Normalize the protein concentration of all samples with RIPA buffer.

-

Add 2x Laemmli Sample Buffer to each lysate at a 1:1 ratio.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.[11]

-

-

Gel Electrophoresis (SDS-PAGE):

-

Load 20-30 µg of protein per lane into a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel in 1x MOPS or MES SDS Running Buffer at 150V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a Polyvinylidene Fluoride (PVDF) membrane.

-

Activate the PVDF membrane in methanol for 30 seconds, rinse with deionized water, and then equilibrate in 1x Transfer Buffer for 5-10 minutes.

-

Perform a wet transfer at 100V for 90-120 minutes or a semi-dry transfer according to the manufacturer's recommendations.

-

Immunoblotting and Detection

-

Blocking:

-

After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST).

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

-

-

Primary Antibody Incubation (p-EGFR):

-

Incubate the membrane with the primary antibody against p-EGFR (Tyr1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Membrane Stripping and Reprobing

To ensure equal protein loading and to assess the total amount of EGFR, the same membrane can be stripped and reprobed for total EGFR and a loading control like β-actin.

-

Stripping:

-

Wash the membrane in TBST after p-EGFR detection.

-